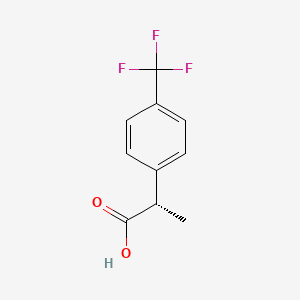

(2S)-2-(4-(Trifluoromethyl)phenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S)-2-(4-(Trifluoromethyl)phenyl)propanoic acid” is a type of trifluoromethyl ketone . Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

Trifluoromethyl ketones can be synthesized using various methods . For instance, (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl) boric acid was synthesized in two steps .Molecular Structure Analysis

The structure of trifluoromethyl compounds can be characterized by IR, 1H NMR, 13C NMR, and MS . The structure is confirmed by X-ray diffraction, and its crystallography and conformation are analyzed .Chemical Reactions Analysis

Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .科学的研究の応用

Catalysis in Dehydrative Condensation : It serves as a catalyst in dehydrative amidation between carboxylic acids and amines. This process is significant for α-dipeptide synthesis, indicating its potential in peptide chemistry (Wang, Lu, & Ishihara, 2018).

Oxidation Reactions : In studies involving the oxidation of secondary alcohols by potassium tetraoxoferrate(VI), compounds related to (2S)-2-(4-(Trifluoromethyl)phenyl)propanoic acid have been used to form ketones under basic conditions (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

Polymerization and Complexation Studies : This compound is relevant in studies of polymerization of ethylenic monomers and the complexation of trifluoromethanesulphonates (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Renewable Building Block in Polymer Chemistry : It is explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation, showing potential in material science and polymer chemistry (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Application in Organic Chemistry : This compound is involved in the preparation of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, which is useful in synthesizing functionalized (trifluoromethyl)benzenes and pyridines (Volle & Schlosser, 2002).

Chiral Derivatizing Agent : It has been used as a chiral derivatizing agent in the preparation of esters and amides from chiral alcohols or amines (Hamman, 1993).

Recovery of Propionic Acid : This acid is instrumental in the study of recovery of propionic acid from aqueous phase by reactive extraction (Keshav, Chand, & Wasewar, 2009).

Asymmetric Reduction and Oxidation in Organic Chemistry : It plays a role in the enantioselective asymmetric reduction of phenyl ring-containing prochiral ketones (Musa, Ziegelmann-Fjeld, Vieille, Zeikus, & Phillips, 2007).

将来の方向性

特性

IUPAC Name |

(2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLAPCSAZMQDSO-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2840696.png)

![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2840699.png)

![2-(2-furyl)-7-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2840704.png)

![N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2840710.png)